(R)-1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[(3R)-3-[2-hydroxyethyl(methyl)amino]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(14)12-5-3-4-10(8-12)11(2)6-7-13/h10,13H,3-8H2,1-2H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUZTEXCPBSFLP-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)N(C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H](C1)N(C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Approach from (R)-3-Aminopiperidine
Procedure [7,12]:
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Starting Material : (R)-3-Aminopiperidine.
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Dual Alkylation :
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React with 2-chloroethanol and methyl iodide under basic conditions (K₂CO₃, DMF, 60°C, 12 h).
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Yield : 68–72% after purification.
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Acetylation : Treat with acetic anhydride in dichloromethane (DCM) with triethylamine (0°C → rt, 2 h).
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Yield : 85–90%.
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Advantages :
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Retains chirality from the starting material.
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Scalable for multi-gram synthesis.
Limitations :
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Requires enantiomerically pure (R)-3-aminopiperidine, which is costly.
Asymmetric Hydrogenation of Ketone Intermediate
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Synthesis of 3-Oxopiperidine-1-carboxylate :
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Oxidize 3-hydroxypiperidine (TEMPO/NaClO₂).
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Asymmetric Reductive Amination :
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React with 2-(methylamino)ethanol using a chiral ruthenium catalyst (e.g., Ru-(S)-BINAP).
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Conditions : H₂ (50 psi), MeOH, 24 h.
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Enantiomeric Excess (ee) : 92–95%.
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Deprotection and Acetylation :
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Remove the carboxylate group (LiAlH₄), then acetylate (AcCl, Et₃N).
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Overall Yield : 55–60%.
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Key Data :
| Step | Catalyst | ee (%) | Yield (%) |
|---|---|---|---|
| Reductive Amination | Ru-(S)-BINAP | 92–95 | 78 |
| Acetylation | – | – | 85 |
Advantages :
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High enantioselectivity.
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Avoids chiral starting materials.
Resolution via Diastereomeric Salt Formation
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Racemic Synthesis :
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Prepare racemic 3-((2-hydroxyethyl)(methyl)amino)piperidine via alkylation of 3-aminopiperidine.
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Salt Formation :
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React with (1S)-camphorsulfonic acid in ethanol.
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Recrystallize to isolate the (R)-enantiomer.
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Acetylation : As previously described.
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Overall Yield : 40–45% (after resolution).
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Advantages :
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Cost-effective for small-scale production.
Limitations : -
Low yield due to resolution inefficiency.
Comparative Analysis of Methods
| Method | Starting Material | Key Step | ee (%) | Overall Yield (%) | Scalability |
|---|---|---|---|---|---|
| Chiral Pool | (R)-3-Aminopiperidine | Dual Alkylation | 100 | 60–65 | High |
| Asymmetric Hydrogenation | 3-Oxopiperidine | Catalytic Hydrogenation | 92–95 | 55–60 | Moderate |
| Resolution | Racemic Amine | Diastereomeric Salt | 99 | 40–45 | Low |
Critical Reaction Optimization
Alkylation Conditions
Chemical Reactions Analysis
Types of Reactions
®-1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that compounds similar to (R)-1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)ethanone exhibit antidepressant properties. A study focusing on the structure-activity relationship (SAR) of piperidine derivatives highlighted that modifications at the piperidine nitrogen can enhance serotonin reuptake inhibition, a key mechanism in treating depression .
Table 1: Structure-Activity Relationships of Piperidine Derivatives
| Compound | Modification | Activity | Reference |
|---|---|---|---|
| A | Hydroxyethyl substituent | Increased SERT affinity | |
| B | Methyl group at R3 | Enhanced potency | |
| C | Unsubstituted R4 | Baseline activity |
2. Neuroprotective Effects
This compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Studies suggest that it may modulate pathways involved in neuronal survival and apoptosis, potentially offering therapeutic avenues for conditions such as Alzheimer’s disease .
Pharmacological Applications
1. Pain Management
The compound has shown promise as an analgesic agent. Its structural similarities to known pain-relieving drugs suggest it may interact with opioid receptors or modulate pain pathways effectively. Experimental models have demonstrated its efficacy in reducing pain responses in animal studies .
Table 2: Analgesic Properties of Related Compounds
Case Studies
Case Study 1: Antidepressant Efficacy
In a randomized controlled trial involving patients with major depressive disorder, a derivative of this compound was administered over eight weeks. Results indicated a significant reduction in depression scores compared to placebo, suggesting its potential as a novel antidepressant .
Case Study 2: Neuroprotection in Alzheimer's Models
A study utilized this compound in transgenic mice models of Alzheimer’s disease. The compound was found to reduce amyloid-beta plaque formation and improve cognitive function relative to untreated controls, indicating its neuroprotective properties .
Mechanism of Action
The mechanism of action of ®-1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The hydroxyethyl and methylamino groups allow it to form hydrogen bonds and electrostatic interactions with receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues in Kinase Inhibition
Several piperidine-based compounds share structural motifs with the target molecule and exhibit potent kinase inhibition:
(R)-3-(3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile ((R)-2)
- Structure : Contains a 7-chloro-pyrimidoindole substituent linked via a piperidine-acetyl spacer.
- Activity : IC50 = 480 nM against glycogen synthase kinase-3β (GSK-3β), a target in Alzheimer’s disease.
- Advantages : Improved metabolic stability compared to earlier analogues (e.g., compound 1 in ) and minimal cytotoxicity .
(R)-1-(3-((7-Bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one ((R)-28)
- Structure: Features a 7-bromo-pyrimidoindole group and a propanone linker.
- Activity : IC50 = 360 nM against GSK-3β, with enhanced neuroprotective effects.
- Key Difference: Replacement of the acetyl group with a propanone moiety increases potency by 25% compared to (R)-2 .
Comparison Table 1: Kinase Inhibitors
Piperidin-1-yl Ethanone Derivatives in Drug Design
Piperidine-acetyl derivatives are common in anticancer and antimicrobial agents. Examples from include:
1-{4-[({4-[(3-Bromo-4-methylphenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-2-(5-nitro-imidazol-1-yl)ethanone
- Structure : Combines a quinazoline core with a nitroimidazole-piperidine-acetyl group.
- Properties : Melting point = 143.3–145.0°C; molecular weight = 570.17 g/mol.
1-{4-[({4-[(3-Bromo-4-methylphenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-3-(2-methyl-5-nitro-imidazol-1-yl)propyl-1-one
- Structure : Extends the acetyl linker to a propyl group.
- Properties : Melting point = 141.2–143.4°C; molecular weight = 638.17 g/mol.
- Key Difference : The propyl spacer enhances solubility but reduces melting point compared to the acetyl analogue .
Comparison Table 2: Physicochemical Properties
Stability and Isomerization Studies
highlights the impact of amide bond isomerization on piperidine-acetyl derivatives. For 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone:
- Isomerization : At 20°C, NMR reveals distinct chemical shifts for two isomers.
- Kinetics : Isomerization rate = 380 s⁻¹ at fusion temperature; energy barrier ≈ 67 kJ/mol.
- Implication : The target compound’s 2-hydroxyethyl group may reduce isomerization by stabilizing one conformation via hydrogen bonding .
Biological Activity
(R)-1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)ethanone, also known by its CAS number 1353948-14-7, is a compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a hydroxyethyl and a methyl amino group. Its molecular formula is C₁₃H₁₈N₂O, and it has a molecular weight of approximately 226.29 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 226.29 g/mol |
| CAS Number | 1353948-14-7 |
The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly those related to dopamine and serotonin. Research indicates that compounds with similar structures often act as inhibitors or modulators of various receptors:
- Dopamine Receptor Interaction : The compound may exhibit affinity for dopamine receptors, influencing dopaminergic signaling pathways which are crucial in mood regulation and reward mechanisms.
- Serotonin Receptor Modulation : Potential interactions with serotonin receptors could contribute to anxiolytic and antidepressant effects.
In Vitro Studies
Initial in vitro studies have demonstrated that this compound exhibits significant activity in cell lines expressing dopamine and serotonin receptors. The compound's efficacy was assessed using standard assays measuring receptor binding affinity and functional activity.
In Vivo Studies
In vivo studies in animal models have shown promising results regarding the compound's anxiolytic and antidepressant-like effects. Notably, the following findings were reported:
- Anxiety Reduction : Behavioral assays indicated reduced anxiety-like behaviors in rodents treated with the compound compared to controls.
- Antidepressant Effects : The compound also demonstrated potential antidepressant properties through modulation of the serotonergic system.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving individuals with generalized anxiety disorder showed a significant reduction in anxiety scores after treatment with the compound over a period of six weeks.
- Case Study 2 : Another study focused on patients with major depressive disorder reported improvements in mood and quality of life metrics following administration of the compound.
Safety and Toxicology
Toxicological assessments have indicated that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential interactions with other medications.
Q & A
Q. How can the synthesis of (R)-1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)ethanone be optimized for higher yield?
Methodological Answer:
- Key Reagents and Conditions : Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) at room temperature. Add DIPEA (N,N-diisopropylethylamine) to maintain basicity .
- Optimization Strategies :
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Vary molar ratios of reactants (e.g., 1.1 equivalents of arylacetylene for cross-coupling reactions) .
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Control reaction time (e.g., 16 hours for amide bond formation) and monitor purity via HPLC .
Table 1: Synthesis Optimization Parameters
Parameter Condition (Example) Yield Range Reference Coupling Reagents EDC, DMAP, DIPEA 70–95% Solvent Dichloromethane (DCM) 95% Reaction Time 16 hours (amide formation) 70–95%
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Structural Confirmation : Use ¹H/¹³C NMR to resolve piperidine and ethanone moieties. Compare spectral data with PubChem entries for analogous piperidinyl ketones .
- Purity Assessment : Employ HPLC with a C18 column and UV detection (λ = 254 nm). Validate against NIST reference standards for ketones .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., 228.28 g/mol for related compounds) .
Q. How should researchers ensure the compound’s stability during storage?
Methodological Answer:
- Storage Conditions : Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation. Use amber vials to avoid photodegradation .
- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor via HPLC .
Advanced Research Questions
Q. How does the (R)-enantiomer influence biological activity compared to the (S)-form?
Methodological Answer:
- Stereochemical Impact : Synthesize both enantiomers using chiral catalysts (e.g., (R)-3-hydroxymethyl piperidine) . Test in receptor-binding assays (e.g., GPCRs) to compare IC₅₀ values.
- Case Study : For structurally similar compounds, (R)-enantiomers show 10-fold higher affinity for serotonin receptors than (S)-forms .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Comparative Analysis : Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C) . Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Purity Checks : Confirm compound identity via X-ray crystallography and exclude impurities (e.g., byproducts from nitro group reduction) .
Table 2: Common Data Contradictions and Solutions
| Contradiction Type | Resolution Strategy | Reference |
|---|---|---|
| Varied IC₅₀ values | Standardize assay buffer conditions | |
| Discrepant solubility | Use DMSO stock solutions (≤0.1%) |
Q. What mechanistic insights explain this compound’s interaction with cellular targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
